molecular formula C13H17NO4 B14747542 2-(4-(tert-butoxycarbonyl)phenyl)acetic acid;4-(Boc-amino)phenylacetic Acid

2-(4-(tert-butoxycarbonyl)phenyl)acetic acid;4-(Boc-amino)phenylacetic Acid

Cat. No.: B14747542
M. Wt: 251.28 g/mol
InChI Key: DBJSSLLPAQXMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(tert-butoxycarbonyl)phenyl)acetic acid, also known as 4-(Boc-amino)phenylacetic acid, is a compound widely used in organic synthesis. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which is acid-labile and can be removed under acidic conditions. This compound is particularly useful in peptide synthesis and as a building block in the development of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butoxycarbonyl)phenyl)acetic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butoxycarbonyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-(tert-butoxycarbonyl)phenyl)acetic acid involves the protection of the amino group with the Boc group. This protection prevents unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. The compound’s molecular targets and pathways depend on its specific application, such as targeting proteins in drug development or acting as a linker in bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(tert-butoxycarbonyl)phenyl)acetic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection during synthesis. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial production .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(4-aminophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(11(15)16)8-4-6-9(14)7-5-8/h4-7,10H,14H2,1-3H3,(H,15,16)

InChI Key

DBJSSLLPAQXMFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)N)C(=O)O

Origin of Product

United States

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